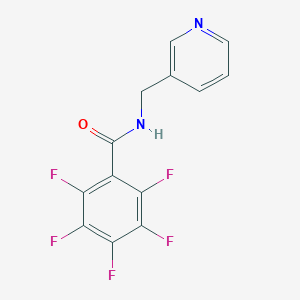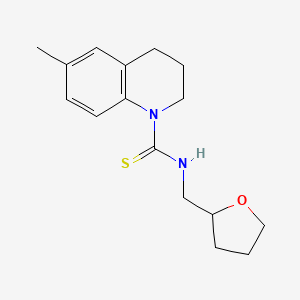![molecular formula C16H16N4O B4612635 2-(4-methoxybenzyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4612635.png)
2-(4-methoxybenzyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine
Descripción general
Descripción
2-(4-methoxybenzyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique tricyclic structure that includes a cyclopentane ring fused with a triazolo-pyrimidine moiety, making it a promising candidate for various biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, a cascade reaction of oxidative dehydrogenation, annulation, and oxidative aromatization using direct β-C(sp3)–H functionalization of saturated ketones followed by annulation with amidines . Another approach involves microwave-mediated, catalyst-free synthesis in dry toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methoxybenzyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts when necessary.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s biological activity.
Aplicaciones Científicas De Investigación
2-(4-methoxybenzyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various cellular processes.
Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxybenzyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into prostaglandins and thromboxanes . This inhibition can lead to anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure, known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolo-pyrimidine scaffold and is studied for its potential as a CDK2 inhibitor.
1,2,4-Triazolo[4,3-b]pyridazine: Known for its dual inhibition of c-Met and Pim-1 kinases, showing promise in cancer therapy.
Uniqueness
What sets 2-(4-methoxybenzyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine apart is its specific substitution pattern and the presence of the methoxybenzyl group, which can enhance its biological activity and specificity towards certain molecular targets.
Propiedades
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-21-12-7-5-11(6-8-12)9-15-18-16-13-3-2-4-14(13)17-10-20(16)19-15/h5-8,10H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZSXYBSPNWMOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN3C=NC4=C(C3=N2)CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4612572.png)
![3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4612574.png)

![5-(3-bromobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4612584.png)
![(Z)-2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide](/img/structure/B4612587.png)
![methyl {(5E)-2,4-dioxo-5-[4-(piperidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B4612593.png)
![5-[(2,4-DIMETHYLPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE](/img/structure/B4612596.png)
![3-CYCLOHEXYL-2-(ETHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE](/img/structure/B4612612.png)
![DIMETHYL 5-{[(3,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE](/img/structure/B4612613.png)
![N-[3-(dimethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4612617.png)
![(5Z)-5-[(4-Propoxyphenyl)methylidene]-2-(pyridin-4-YL)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one](/img/structure/B4612630.png)
amine dihydrochloride](/img/structure/B4612632.png)
![2-[5-bromo-3-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B4612634.png)
